Tin dichloride hydrate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tin dichloride hydrate can be synthesized by dissolving tin metal in hydrochloric acid, followed by evaporation and crystallization. The reaction is as follows:

Sn (s) + 2 HCl (aq) → SnCl₂ (aq) + H₂ (g)

The resulting solution is then evaporated to obtain the dihydrate form .

Industrial Production Methods: In industrial settings, this compound is produced by reacting tin metal with hydrochloric acid under controlled conditions. The solution is then subjected to evaporation and crystallization processes to yield the dihydrate form. This method ensures high purity and consistency in the final product .

Types of Reactions:

Reduction: this compound acts as a reducing agent in various chemical reactions. For example, it can reduce nitro compounds to amines.

Substitution: It can undergo substitution reactions with other halides or ligands.

Hydrolysis: In aqueous solutions, especially when heated, this compound can hydrolyze to form insoluble basic salts.

Common Reagents and Conditions:

Hydrochloric Acid: Used in the preparation and hydrolysis reactions.

Nitro Compounds: Reduced to amines in the presence of this compound.

Aldehydes: React with this compound in reductive cyclization reactions.

Major Products:

Amines: Formed from the reduction of nitro compounds.

Basic Salts: Formed from the hydrolysis of this compound in aqueous solutions.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Chemical Formula : SnCl₂·2H₂O

- Molar Mass : 189.59 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water, forming a clear solution that can hydrolyze in the presence of moisture.

Industrial Applications

1. Electroplating

- Tin dichloride is extensively used in electroplating processes, particularly for tin coating metals. It serves as a reducing agent in electrolytic baths, facilitating the deposition of tin onto substrates to enhance corrosion resistance and aesthetic appeal .

2. Catalysis

- The compound acts as an effective Lewis acid catalyst in various organic reactions, including esterification and the synthesis of indoles. It can facilitate reactions that require mild conditions, thus improving yield and selectivity .

| Reaction Type | Example Reaction | Reference |

|---|---|---|

| Esterification | Acetic acid + Alcohol → Ester | |

| Indole Synthesis | Aniline + Trialkanolamine → Indole | |

| Acetal Cleavage | Acetal → Aldehyde + Alcohol |

3. Pharmaceuticals

- Stannous chloride is utilized in radiopharmaceuticals, particularly in the preparation of technetium-99m complexes for medical imaging. It reduces technetium from its higher oxidation state to facilitate binding to biological molecules used in diagnostic procedures .

4. Textile Industry

- In textile dyeing, tin dichloride serves as a mordant, enhancing color fixation and brightness when using certain dyes like cochineal. This application is crucial for producing vibrant textiles .

Research Applications

Tin dichloride hydrate has been employed in various research contexts due to its reducing properties and ability to form complexes:

- Synthesis of Organotin Compounds : Used as a precursor for the production of organotin compounds, which are important in polymer chemistry and materials science .

- Environmental Chemistry : Acts as a reducing agent for the detection of heavy metals like arsenic in environmental samples .

Case Study 1: Electroplating Efficiency

A study demonstrated that using tin dichloride in an electrolytic bath improved the uniformity and adhesion of tin coatings on steel surfaces compared to traditional methods. The research highlighted a reduction in defects such as pitting and uneven thickness, which are common issues in electroplating processes.

Case Study 2: Radiopharmaceutical Development

Research involving stannous chloride focused on optimizing the formulation of technetium-99m radiopharmaceuticals for bone imaging. The study concluded that varying concentrations of SnCl₂·2H₂O significantly impacted the reduction efficiency and stability of the final product, enhancing imaging quality and diagnostic accuracy.

Mécanisme D'action

The mechanism of action of tin dichloride hydrate primarily involves its reducing properties. It donates electrons to other compounds, thereby reducing them. This property is exploited in various chemical reactions, such as the reduction of nitro compounds to amines. The molecular targets and pathways involved include the interaction with nitro groups and the facilitation of electron transfer processes .

Comparaison Avec Des Composés Similaires

Tin(IV) chloride (SnCl₄): Unlike tin dichloride hydrate, tin(IV) chloride is a more potent oxidizing agent and is used in different industrial applications.

Tin(II) fluoride (SnF₂): Used in dental products for its anti-cavity properties.

Tin(II) bromide (SnBr₂): Similar in structure but used in different chemical reactions and applications.

Uniqueness: this compound is unique due to its stable dihydrate form and its versatility as a reducing agent. Its ability to dissolve in various solvents and its application in both laboratory and industrial settings make it a valuable compound in multiple fields .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Aqueous solutions of SnCl₂·2H₂O undergo hydrolysis, especially when heated or diluted, forming insoluble basic tin(II) oxychloride:

Hydrolysis is suppressed in acidic conditions (e.g., concentrated HCl), which stabilizes the Sn²⁺ ions .

Oxidation Reactions

SnCl₂·2H₂O is readily oxidized by atmospheric oxygen, particularly in aqueous solutions:

To prevent oxidation, solutions are often stored with metallic tin, which reduces Sn⁴⁺ back to Sn²⁺ .

Reduction Reactions

As a strong reducing agent, SnCl₂·2H₂O participates in redox reactions:

Metal Ion Reduction

Organic Functional Group Reduction

-

Converts nitro compounds (RNO₂) to amines (RNH₂) in acidic ethanol.

Substitution and Complexation Reactions

SnCl₂·2H₂O reacts with alcohols and chelating agents under specific conditions:

Alkoxide Formation

With methanol and triethylamine:

Small amounts of water lead to hydrolyzed products like bis(alkoxidetin) oxide .

Chelation with 8-Quinolinol

In methanol:

In acetone-acetic acid, mixed-ligand complexes form (e.g., Sn(OOCH₃)(C₉H₆NO)) .

Electroplating

Used in tin-plating baths to deposit metallic tin on substrates :

Reaction Conditions and Stability

| Reaction Type | Conditions | Key Products |

|---|---|---|

| Hydrolysis | Dilute H₂O, heat | Sn(OH)Cl |

| Oxidation | Aerated solution, neutral pH | SnCl₄, Sn(OH)Cl |

| Reduction (Fe³⁺) | Acidic aqueous medium | FeCl₂, SnCl₄ |

| Alkoxide Synthesis | Methanol, triethylamine, anhydrous | Sn(OCH₃)₂ |

| Chelation (8-Quinolinol) | Methanol or acetone-acetic acid | Sn(C₉H₆NO)₂ or mixed complexes |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing tin dichloride hydrate, and how do reaction conditions influence hydrate stoichiometry?

- Methodology :

- Hydrothermal synthesis : Combine tin dichloride with oxalic acid dihydrate and polyvinylpyrrolidone (PVP) at 180–200°C for 12–24 hours. Adjust pH (4–6) to control nanocrystal morphology .

- Recrystallization : Dissolve anhydrous tin dichloride in HCl (1–2 M) and hydrate via controlled evaporation. Use KCl as a co-solvent to improve crystal purity (yield: ~75%) .

- Key Variables :

Q. Which analytical techniques are most effective for characterizing this compound’s composition and structure?

- Recommended Protocols :

- Thermogravimetric Analysis (TGA) : Quantify water content (n in SnCl₂·nH₂O) by measuring mass loss at 100–150°C .

- X-ray Diffraction (XRD) : Compare peaks with ICSD database entries (e.g., ICSD #43251 for SnCl₂·2H₂O) to confirm crystallinity .

- FTIR Spectroscopy : Identify O–H stretching (3200–3600 cm⁻¹) and Sn–Cl vibrations (<500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported hydrate compositions (e.g., SnCl₂·2H₂O vs. non-stoichiometric hydrates)?

- Approach :

- Multi-method validation : Combine TGA (for H₂O quantification), elemental analysis (Sn:Cl ratio), and NMR (proton environment of water) .

- Environmental controls : Stabilize humidity (>60% RH) during storage to prevent dehydration artifacts .

Q. What computational models predict the stability of tin dichloride hydrates under varying temperatures and pressures?

- Framework :

- Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) for hydrate formation using software like Gaussian or VASP. Parameters:

| Model Basis Set | Sn Pseudopotential | H₂O Cluster Size |

|---|---|---|

| B3LYP | LANL2DZ | 6–12 H₂O molecules |

- Results : Simulations show SnCl₂·2H₂O is thermodynamically stable below 50°C, aligning with experimental TGA data .

Q. How do competing ligands (e.g., oxalate, bipyridine) affect the redox behavior of this compound in catalytic applications?

- Experimental Design :

- Cyclic Voltammetry : Compare Sn²⁺/Sn⁴⁺ redox peaks in 0.1 M HCl (E° = −0.14 V vs. SHE) with ligand-modified systems. Example

| Ligand | E° (Sn²⁺→Sn⁴⁺) Shift | Catalytic Current (mA/cm²) |

|---|---|---|

| Oxalate | +0.08 V | 2.1 ± 0.3 |

| Bipyridine | −0.12 V | 0.7 ± 0.2 |

- Mechanism : Oxalate enhances electron transfer via chelation, while bipyridine stabilizes Sn²⁺, reducing reactivity .

Q. Data Contradiction Analysis

Q. Why do some studies report variable catalytic activity for SnCl₂·nH₂O in nanoparticle synthesis?

- Critical Factors :

Propriétés

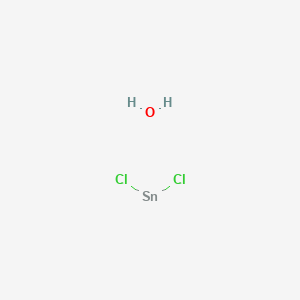

IUPAC Name |

dichlorotin;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.H2O.Sn/h2*1H;1H2;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJYMKDMGMOTSB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Sn]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-69-1 | |

| Record name | Tin dichloride dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.